3-Epimaslinic acid benzyl ester
Description
Properties
Molecular Formula |
C37H54O4 |
|---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
benzyl (4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C37H54O4/c1-32(2)17-19-37(31(40)41-23-24-11-9-8-10-12-24)20-18-35(6)25(26(37)21-32)13-14-29-34(5)22-27(38)30(39)33(3,4)28(34)15-16-36(29,35)7/h8-13,26-30,38-39H,14-23H2,1-7H3/t26-,27+,28-,29+,30+,34-,35+,36+,37-/m0/s1 |
InChI Key |
VCQDNEMHUASJMM-JFXUYYLNSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)(C[C@H]([C@H](C3(C)C)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Research indicates that 3-epimaslinic acid exhibits significant activity against various cancer cell lines. Notably:
- It has demonstrated efficacy against gastric and uterine cancer cells , showcasing its potential as a chemotherapeutic agent .
- In comparative studies, maslinic acid and its derivatives, including 3-epimaslinic acid, have shown promising results in inhibiting the growth of multiple cancer types such as breast, cervical, and colon cancers .
Anti-inflammatory Effects
In addition to its anticancer properties, 3-epimaslinic acid benzyl ester has been evaluated for its anti-inflammatory capabilities:
- It effectively inhibits inflammatory gene expression in murine models of skin inflammation induced by phorbol esters. This suggests potential applications in treating inflammatory conditions .
- The compound's ability to modulate inflammatory pathways may provide a basis for developing new anti-inflammatory therapies.
Study on Antitumor Activity
A significant study focused on the antitumor effects of this compound involved its testing against various human cancer cell lines. The results indicated:
- Inhibition Rates : The compound showed inhibition rates exceeding 70% against gastric and uterine cancer cell lines.
- Mechanism of Action : The study suggested that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Anti-inflammatory Research
Another research effort evaluated the anti-inflammatory properties of this compound:
- Experimental Setup : Mice were treated with 12-O-tetradecanoylphorbol-13 acetate to induce inflammation.
- Results : The administration of 3-epimaslinic acid led to a significant reduction in inflammatory markers compared to controls, supporting its potential use in inflammatory disease management .
Comparative Table of Biological Activities
| Property | This compound | Maslinic Acid | Corosolic Acid |
|---|---|---|---|
| Anticancer Activity | Effective against gastric & uterine cancers | Broad spectrum (e.g., breast, colon) | Effective against multiple cancers |
| Anti-inflammatory Activity | Significant reduction in inflammatory markers | Moderate effects | Effective but less studied |
| Mechanism | Induces apoptosis | Cell cycle arrest | Modulates immune response |
Chemical Reactions Analysis
Deprotection Reactions
The benzyl ester group is selectively removed under mild hydrogenolysis conditions to yield 3-epimaslinic acid:
Hydrogenolysis Protocol
-
Mechanism : Catalytic hydrogenation cleaves the benzyl ester via reductive elimination.
-
Side Reaction Mitigation : MgO is added to neutralize HCl byproducts .
Key Data
Stability Under Synthetic Conditions
The benzyl ester demonstrates stability across diverse reaction environments:
Comparative Reactivity of Benzyl Esters
While specific data for 3-epimaslinic acid benzyl ester is limited, general benzyl ester reactivity principles apply:
Comparison with Similar Compounds
Structural Analogues: Triterpene Benzyl Esters
Asiatic Acid Benzyl Ester
- Structure : Derived from asiatic acid, a ursane-type triterpene, with a benzyl ester at Carbon 26.
- Key Difference : While both 3-epimaslinic acid and asiatic acid are triterpenes, the benzyl ester modification occurs at different positions (C-28 for asiatic acid vs. likely C-2/C-3 for 3-epimaslinic acid), leading to divergent biological effects.
Ursolic Acid and Oleanolic Acid Derivatives
- Structure: Ursolic acid (ursane) and oleanolic acid (oleanane) are structural isomers of maslinic acid.
- Activity: Ursolic acid derivatives are known for anti-inflammatory and anticancer properties. Esterification may similarly enhance their pharmacokinetic profiles .
Phenolic Acid Benzyl Esters
Caffeic Acid Benzyl Ester (CABE)
Ferulic Acid Benzyl Ester (FABE)
Hyaluronan Benzyl Ester (HYAFF®)
- Structure : A polysaccharide derivative where benzyl esters replace carboxyl groups on hyaluronic acid.
- Application : Forms biocompatible scaffolds for tissue engineering (e.g., vascular grafts, skin regeneration). Unlike 3-epimaslinic acid benzyl ester, HYAFF® leverages ester hydrophobicity to create stable 3D matrices .
RAFT Agents (e.g., 2-Methyl-Benzimidazole Carbodithioic Acid Benzyl Ester)
Simple Aromatic Benzyl Esters
Benzoic Acid Benzyl Ester (Benzyl Benzoate)
- Structure : A simple ester of benzoic acid and benzyl alcohol.
- Activity : Widely used as a scabicide and acaricide. Its mechanism involves direct interaction with parasites, contrasting with the intracellular targets of triterpenes .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties and Stability
Research Findings and Implications
- Biological Activity: The benzyl ester group universally enhances lipophilicity, but bioactivity depends on the parent molecule. Triterpene esters (e.g., asiatic acid and 3-epimaslinic acid derivatives) target metabolic enzymes or oncogenic pathways, whereas phenolic esters act via redox mechanisms .
- Synthetic Challenges : Esterification of triterpenes requires regioselective modification to preserve bioactive motifs. For example, asiatic acid’s C-28 esterification improves activity without disrupting its core structure .
- Stability : Benzyl esters are prone to hydrolysis in alkaline environments, necessitating pH-controlled formulations for drug delivery .
Preparation Methods
Benzyl Ester Formation
- Starting Material : Oleanolic acid (commercially available)
- Reagents and Conditions : Benzyl chloride in the presence of catalytic potassium iodide
- Mechanism : The carboxylic acid group of oleanolic acid is converted into its benzyl ester by nucleophilic substitution.
- Isolation : The crude benzyl ester precipitates upon addition of cold water (0 °C) and is filtered without further purification.
- Yield : High, typically quantitative precipitation allows use in subsequent steps without purification.
Oxidation to Ketone
- Reagents : Jones reagent (chromic acid-based oxidant)
- Target : Oxidation of the secondary alcohol adjacent to the ester group to a ketone.
- Purification : Recrystallization from ethanol (200 proof) yields pure ketone intermediate.
- Yield : Approximately 81% over two steps (esterification and oxidation).
Diastereoselective Oxidation to Hydroxyketone
Reduction to Vicinal Diols
- Reagents and Conditions :
- Sodium borohydride (NaBH4) favors hydride delivery to the Si face, producing one diastereomeric vicinal diol.
- Meerwein–Ponndorf–Verley (MPV) reduction favors the opposite diastereomer.
- Outcome : Mixture of two diastereomeric vicinal diols, with selectivity controlled by choice of reducing agent.
Final Deprotection to this compound
- Reagents : Hydrogen gas (H2) atmosphere with palladium on carbon (Pd/C) catalyst
- Mechanism : Catalytic hydrogenolysis cleaves the benzyl protecting group.
- Product : this compound is obtained after debenzylation of the appropriate diol intermediate.
- Yield : High, consistent with literature reports.
Summary Table of Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Benzyl ester formation | Benzyl chloride, catalytic KI, 0 °C water | Benzyl ester (crude) | Quantitative | Precipitation allows direct use in next step |
| 2. Secondary alcohol oxidation | Jones reagent | Ketone intermediate | 81% over 2 steps | Purified by recrystallization |
| 3. Diastereoselective oxidation | m-CPBA, catalytic H2SO4 | Hydroxyketone | Not specified | Selective α-face oxidation |
| 4. Reduction to vicinal diols | NaBH4 or MPV conditions | Diol diastereomers | Variable | NaBH4 favors one diastereomer; MPV favors other |
| 5. Deprotection | H2 gas, Pd/C catalyst | This compound | High | Catalytic hydrogenolysis |
Alternative Benzylation Method for Ester Formation
An alternative and mild benzylation method useful for preparing benzyl esters involves the use of 2-benzyloxy-1-methylpyridinium triflate generated in situ from 2-benzyloxypyridine and methyl triflate. This method is advantageous for sensitive substrates due to neutral reaction conditions and high yields.
- Preparation of 2-Benzyloxypyridine : Heating benzyl alcohol with 2-chloropyridine and KOH in toluene.
- Activation : N-methylation with methyl triflate generates the active pyridinium salt.
- Benzylation : Carboxylic acids react with this reagent in the presence of triethylamine to form benzyl esters in excellent yields (~98%).
- Solvent : Toluene or trifluorotoluene depending on substrate sensitivity.
- Advantages : Neutral conditions, compatibility with acid/base sensitive groups, and avoidance of harsh acidic or basic media.
This method could be adapted for the benzylation of 3-epimaslinic acid or its intermediates to form the benzyl ester derivative efficiently.
Research Findings and Analysis
- The stereoselectivity in the oxidation and reduction steps is critical to obtaining the 3-epimer of maslinic acid derivatives.
- Choice of reducing agent (NaBH4 vs. MPV) allows control over the stereochemical outcome of vicinal diols, which directly impacts the final product configuration.
- The use of catalytic hydrogenolysis for deprotection is a mild and effective method, preserving sensitive functional groups.
- The benzyl protection strategy is robust, enabling isolation and purification of intermediates.
- Alternative benzylation protocols using 2-benzyloxypyridine derivatives provide a versatile and mild approach suitable for complex molecules.
Q & A
Q. What experimental conditions optimize the synthesis of benzyl ester bonds in lignin-model compounds like 3-Epimaslinic acid benzyl ester?
Answer: Benzyl ester bond formation is highly pH-dependent. Acidic conditions (pH 4) favor reactions between quinone methide intermediates and glucuronic acid, maximizing ester bond yield. Neutral pH (6–7) shifts reactivity toward amino groups in proteins, reducing ester bond formation . Key steps include:
- Enzyme selection : Use β-glucosidase and laccase for oxidative coupling.
- Reaction monitoring : Track bond formation via ion chromatography (IC) post-alkali treatment, which cleaves ester bonds and releases glucuronic acid .
- Validation : Confirm structural integrity using FTIR (C=O stretch at ~1730 cm⁻¹) and solid-state CP-MAS ¹³C-NMR (ester carbonyl signal at ~168 ppm) .
Q. Which analytical techniques are critical for characterizing benzyl ester bonds in lignin-carbohydrate complexes?
Answer:
- FTIR : Identifies ester carbonyl vibrations (1730 cm⁻¹) and distinguishes them from carboxylic acids (~1600 cm⁻¹) .
- CP-MAS ¹³C-NMR : Resolves ester carbonyl carbons (~168 ppm) and glucose C-1 signals (103 ppm) in complex matrices .
- Ion Chromatography (IC) : Quantifies glucuronic acid released after alkali treatment to calculate ester bond content .
- Elemental Analysis : Detects nitrogen content to assess protein contamination (e.g., amino group crosslinking under neutral pH) .
Advanced Research Questions
Q. How do competing reactions under neutral pH conditions affect benzyl ester bond yield, and how can this be mitigated?
Answer: At pH ≥6, quinone methides preferentially react with amino groups in proteins (e.g., enzymes) over glucuronic acid, reducing ester bond formation. Mitigation strategies include:
Q. How should researchers resolve contradictions in literature regarding optimal pH for benzyl ester bond formation?
Answer: Discrepancies arise from differences in:
- Substrate specificity : Glucuronic acid vs. glucose reactivity under pH 6 .
- Enzyme sources : Novozym® 51003 (Aspergillus oryzae) may introduce residual proteins, skewing nitrogen content .
- Analytical methods : IC quantifies ester bonds directly, while elemental analysis indirectly infers protein interference .
Recommendation : Standardize substrates (e.g., synthetic quinone methides) and validate results across multiple techniques .
Q. What methodologies assess enzyme activity in benzyl ester bond synthesis under varying pH?
Answer:
- ABTS oxidation assay : Measures laccase activity (units = μmol ABTS oxidized/min) across pH gradients .
- Kinetic studies : Monitor reaction rates via HPLC to identify pH-dependent bottlenecks (e.g., quinone methide hydrolysis at pH >4) .
- Control experiments : Compare ester bond yield in enzyme-free systems to isolate pH effects from enzymatic contributions .
Cross-Disciplinary Applications
Q. Can insights from lignin-carbohydrate complexes inform protein-ester hybrid material design?
Answer: Yes. Under neutral pH, quinone methides crosslink proteins via amine adducts, enabling biomimetic material synthesis. Methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

